Enadoline

Beschreibung

Eigenschaften

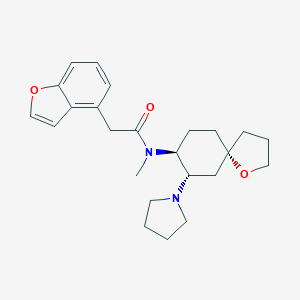

IUPAC Name |

2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O3/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3/t20-,21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBYBVLCYODBJQ-HFMPRLQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047258 | |

| Record name | Enadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124378-77-4 | |

| Record name | Enadoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124378-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enadoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124378774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enadoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16967 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENADOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJL283326C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENADOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Enadoline: A Technical Guide to its Mechanism of Action as a Kappa-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enadoline (CI-977) is a potent and highly selective non-peptide agonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in pain, addiction, and mood disorders. This document provides an in-depth technical overview of enadoline's mechanism of action, focusing on its interaction with the KOR and the subsequent intracellular signaling cascades. We will explore its binding affinity, functional potency and efficacy, and the concept of biased agonism in relation to its pharmacological profile. Detailed experimental protocols for key in vitro assays are provided, along with a summary of its in vivo effects. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.

Introduction

The kappa-opioid receptor system, along with its endogenous ligands, the dynorphins, plays a crucial role in modulating a variety of physiological and pathological processes. Activation of the KOR has been shown to produce potent analgesia, making it an attractive target for the development of novel pain therapeutics. Unlike mu-opioid receptor (MOR) agonists, KOR agonists do not typically produce euphoria or respiratory depression, offering a potentially safer alternative to traditional opioids.

Enadoline emerged as a highly selective and potent KOR agonist.[1][2] However, its clinical development was halted due to dose-limiting side effects, including sedation, confusion, dizziness, visual distortions, and dysphoria.[3][4] Understanding the detailed mechanism of action of enadoline, including the specific signaling pathways it activates, is crucial for the rational design of future KOR-targeted therapies with improved therapeutic windows.

Pharmacological Profile of Enadoline

The interaction of enadoline with opioid receptors is characterized by its high affinity and selectivity for the KOR. This profile has been determined through a series of in vitro pharmacological assays.

Binding Affinity

Radioligand binding assays are employed to determine the affinity of a ligand for its receptor, expressed as the inhibition constant (Ki). In these assays, enadoline's ability to displace a radiolabeled KOR-selective ligand, such as [³H]U-69,593, from its binding site is measured.

| Receptor Subtype | Ligand | Ki (nM) |

| Kappa (κ) | Enadoline (CI-977) | 1.25 [2] |

| Mu (μ) | Enadoline (CI-977) | Not explicitly found |

| Delta (δ) | Enadoline (CI-977) | Not explicitly found |

While specific Ki values for enadoline at the mu and delta opioid receptors were not identified in the literature reviewed, it is consistently described as a "highly selective" kappa-opioid receptor agonist.[1][2][3][4]

Functional Activity: G Protein Activation and Biased Agonism

Upon binding to the KOR, enadoline initiates a cascade of intracellular signaling events. The primary and canonical pathway involves the activation of heterotrimeric G proteins, specifically of the Gαi/o family. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

The functional potency (EC50) and efficacy (Emax) of enadoline in activating G proteins are typically measured using a [³⁵S]GTPγS binding assay. This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.

In addition to G protein signaling, agonist binding to the KOR can also promote the recruitment of β-arrestin proteins. β-arrestin recruitment leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades. The differential activation of G protein-mediated and β-arrestin-mediated pathways by a single ligand is known as "biased agonism." It is hypothesized that the therapeutic effects of KOR agonists (e.g., analgesia) are primarily mediated by G protein signaling, while adverse effects (e.g., dysphoria, sedation) may be linked to the β-arrestin pathway.

Receptor internalization assays are often used as a proxy to measure β-arrestin recruitment. Studies have shown that enadoline is an "internalization-biased" agonist at the human KOR, suggesting it may preferentially engage the β-arrestin pathway compared to other KOR agonists.

| Assay | Cell Line | Parameter | Enadoline (CI-977) Value |

| [³⁵S]GTPγS Binding (G Protein Activation) | N2a cells with hKOR | EC50 (nM) | 0.48 |

| Emax (%) | 101 | ||

| Receptor Internalization (β-Arrestin Pathway) | N2a cells with hKOR | EC50 (nM) | 4.0 |

| Emax (%) | 44.8 |

Signaling Pathways

The binding of enadoline to the KOR triggers a complex network of intracellular signaling events. The diagram below illustrates the primary G protein-dependent pathway and the β-arrestin-mediated pathway.

References

- 1. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

Enadoline: A Deep Dive into its Kappa Opioid Receptor Selectivity and Potency

For Researchers, Scientists, and Drug Development Professionals

Enadoline is a potent and highly selective agonist for the kappa opioid receptor (KOR), a G-protein coupled receptor implicated in a range of physiological processes including pain, addiction, and mood.[1] This technical guide provides a comprehensive overview of enadoline's binding affinity and functional potency at the three main opioid receptor subtypes: kappa (κ), mu (μ), and delta (δ). Detailed experimental methodologies for key assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Quantitative Analysis: Receptor Binding and Functional Potency

The selectivity of enadoline for the kappa opioid receptor is evident from its binding affinity (Ki) and functional potency (EC50) values across the different opioid receptors. The following tables summarize these key quantitative metrics.

| Compound | κ-Opioid Receptor (KOR) Ki (nM) | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | KOR/MOR Selectivity Ratio | KOR/DOR Selectivity Ratio |

| Enadoline | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

| Compound | κ-Opioid Receptor (KOR) EC50 (nM) | μ-Opioid Receptor (MOR) EC50 (nM) | δ-Opioid Receptor (DOR) EC50 (nM) |

| Enadoline | Data not available in search results | Data not available in search results | Data not available in search results |

Key Experimental Methodologies

The determination of enadoline's binding affinity and functional potency relies on a suite of well-established in vitro assays. The following sections detail the protocols for these essential experiments.

Radioligand Displacement Assay for Binding Affinity (Ki)

This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the inhibitor constant (Ki) of enadoline for the kappa, mu, and delta opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (kappa, mu, or delta).

-

Radioligand specific for each receptor (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).

-

Enadoline (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of naloxone).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of enadoline. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the enadoline concentration.

-

Determine the IC50 value (the concentration of enadoline that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

GTPγS Binding Assay for Functional Potency (EC50)

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Objective: To determine the concentration of enadoline that produces 50% of its maximal effect (EC50) at the kappa opioid receptor.

Materials:

-

Cell membranes expressing the kappa opioid receptor.

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Enadoline (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubation: In a multi-well plate, combine the cell membranes with GDP and varying concentrations of enadoline. Incubate for a short period (e.g., 15 minutes) at 30°C.

-

Initiation: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the enadoline concentration.

-

The concentration that produces 50% of the maximal stimulation is the EC50 value.

-

cAMP Accumulation Assay for Functional Activity

This assay measures the functional consequence of G-protein activation, specifically the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the ability of enadoline to inhibit adenylyl cyclase activity via the kappa opioid receptor.

Materials:

-

Intact cells expressing the kappa opioid receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Enadoline (test compound).

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA-based).

Procedure:

-

Cell Treatment: Treat the cells with varying concentrations of enadoline for a specific period.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the cells for a defined time to allow for cAMP accumulation.

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

Quantification: Measure the cAMP concentration in each well using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the enadoline concentration.

-

Determine the IC50 value, which represents the concentration of enadoline that causes 50% inhibition of the maximal adenylyl cyclase activity.

-

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Enadoline-activated KOR signaling pathway.

Caption: Workflow for radioligand displacement assay.

Conclusion

Enadoline's pharmacological profile is characterized by its high potency and selectivity for the kappa opioid receptor. This selectivity is a key attribute that has driven its investigation for various therapeutic applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working to further characterize enadoline and other selective KOR agonists. A thorough understanding of its interaction with the kappa opioid receptor and the subsequent intracellular signaling cascades is crucial for the development of novel therapeutics with improved efficacy and safety profiles.

References

Preclinical Profile and Early Analgesic Research of Enadoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enadoline (CI-977) is a potent and selective agonist of the kappa-opioid receptor (KOR), which has been investigated for its analgesic properties. As a non-peptide, brain-penetrant molecule, Enadoline offered the potential for a novel class of analgesics. This technical guide provides an in-depth overview of the preclinical studies and initial analgesic research on Enadoline, focusing on its receptor binding profile, efficacy in animal models of pain, and the experimental methodologies employed in its evaluation. The document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pain research.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of Enadoline.

Table 1: Receptor Binding Affinity of Enadoline

| Receptor | Kᵢ (nM) | Selectivity (fold) vs. κ |

| κ (kappa) | 1.25[1] | - |

| µ (mu) | >1000 | >800 |

| δ (delta) | >1000 | >800 |

Note: Specific Ki values for µ and δ receptors were not available in the searched literature; the values presented are based on the characterization of Enadoline as a highly selective kappa-opioid receptor agonist.

Table 2: Analgesic Efficacy of Enadoline in a Rat Model of Surgical Pain

| Analgesic Endpoint | Minimum Effective Dose (MED) (µg/kg, i.v.) |

| Thermal Hyperalgesia | ≤ 1[2][3] |

| Static Allodynia | 10[2][3] |

| Dynamic Allodynia | 10[2][3] |

A single intravenous dose of Enadoline administered 15 minutes before surgery blocked the development of these pain behaviors for over 24 hours. When administered 1 hour after surgery, a 100 µg/kg intravenous dose of Enadoline completely blocked the maintenance of hyperalgesia and allodynia for a shorter duration of 2 hours.[2][3]

Table 3: Preclinical Pharmacokinetics of a Representative Kappa-Opioid Agonist in Rats

Specific preclinical pharmacokinetic data for Enadoline in rats were not available in the reviewed literature. The following data for a representative small molecule kappa-opioid agonist is provided as an illustrative example.

| Parameter | Value | Route of Administration |

| Cₘₐₓ | 229.24 ± 64.26 ng/mL | Oral (72 mg/kg) |

| Tₘₐₓ | 1 ± 0.7 h | Oral (72 mg/kg) |

| t₁/₂ (elimination) | 10.61 ± 0.2 h | Oral (72 mg/kg) |

| Bioavailability (F) | ~16% | Oral vs. Intravenous |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Plantar Test (Hargreaves Method) for Thermal Hyperalgesia

The plantar test is used to assess the sensitivity to thermal stimuli, typically in the context of inflammatory or neuropathic pain.

Apparatus:

-

A plantar test apparatus consisting of a glass platform and a radiant heat source mounted on a movable arm below the glass.

-

Plexiglas enclosures to confine the animals on the glass platform.

Procedure:

-

Acclimation: Rats are placed individually in the Plexiglas enclosures on the glass platform and allowed to acclimate for a period of 15-30 minutes before testing begins.

-

Stimulus Application: The radiant heat source is positioned directly beneath the plantar surface of the hind paw to be tested.

-

Measurement: The heat source is activated, and a timer starts simultaneously. The time taken for the rat to withdraw its paw from the heat stimulus is recorded as the paw withdrawal latency. A cut-off time (e.g., 20-30 seconds) is typically set to prevent tissue damage.

-

Data Analysis: The paw withdrawal latency is the primary endpoint. A decrease in latency compared to baseline or a control group indicates thermal hyperalgesia. The effect of an analgesic compound is measured by its ability to increase the paw withdrawal latency.

Von Frey Test for Static Allodynia

The von Frey test is used to assess mechanical sensitivity and is a common method for quantifying static allodynia, a condition where a normally non-painful stimulus is perceived as painful.

Apparatus:

-

A set of calibrated von Frey filaments, which are fine plastic filaments that exert a specific force when bent.

-

An elevated mesh platform that allows access to the plantar surface of the animal's paws.

-

Plexiglas enclosures to confine the animals on the mesh platform.

Procedure:

-

Acclimation: Rats are placed in the enclosures on the mesh platform and allowed to acclimate for at least 15-30 minutes.

-

Filament Application: Beginning with a filament below the expected threshold of response, the filament is applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. The filament is held in this position for a few seconds.

-

Response Assessment: A positive response is characterized by a sharp withdrawal of the paw, flinching, or licking of the paw.

-

Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. If there is no response to a given filament, the next stronger filament is used. If there is a positive response, the next weaker filament is used. This process is continued for a set number of stimuli after the first response.

-

Data Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold in grams. A decrease in the threshold indicates mechanical allodynia.

Light Stroking Test for Dynamic Allodynia

This test is used to assess dynamic allodynia, which is pain in response to a light, moving stimulus.

Apparatus:

-

A soft stimulus, such as a cotton bud or a soft paintbrush.

-

An elevated mesh platform and Plexiglas enclosures, similar to the von Frey test.

Procedure:

-

Acclimation: Rats are acclimated to the testing environment as described for the other tests.

-

Stimulus Application: The cotton bud is lightly stroked across the plantar surface of the hind paw, from heel to toe.[4]

-

Response Assessment: A positive response includes paw withdrawal, flinching, or licking the paw during or immediately after the stimulus.

-

Data Analysis: The response is often scored based on its presence or absence, or the frequency and duration of the response over a series of trials. An increased response rate or duration indicates dynamic allodynia.

Formalin Test

The formalin test is a model of tonic, persistent pain that involves both an initial neurogenic phase and a later inflammatory phase.

Procedure:

-

Acclimation: The animal is placed in an observation chamber for at least 30 minutes to acclimate.

-

Formalin Injection: A small volume (e.g., 50 µL) of a dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.

-

Observation: The animal is immediately returned to the observation chamber, and its behavior is observed for a set period (e.g., 60 minutes).

-

Scoring: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.

-

Phase 2 (Late Phase): 15-60 minutes post-injection, reflecting inflammatory pain mechanisms.

-

-

Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated. Analgesic drugs can be evaluated for their ability to reduce these behaviors in either or both phases.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the kappa-opioid receptor and a typical experimental workflow for preclinical analgesic testing.

Kappa-Opioid Receptor G-Protein Signaling Pathway

Caption: Enadoline binding to KOR activates Gi/o protein, leading to analgesia.

Kappa-Opioid Receptor β-Arrestin Signaling Pathway

Caption: β-Arrestin pathway activation by KOR can lead to side effects.

Experimental Workflow for Preclinical Analgesic Testing of Enadoline

Caption: Workflow for assessing Enadoline's analgesic effects in a rat pain model.

References

- 1. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of spinal circuits involved in touch-evoked dynamic mechanical pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Central Nervous System Effects of Enadoline

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Enadoline (CI-977), a potent and highly selective non-peptide kappa-opioid receptor (KOR) agonist. Enadoline has been a critical tool in preclinical research for elucidating the physiological roles of the KOR system and was evaluated in clinical trials for its analgesic potential. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Mechanism of Action: Kappa-Opioid Receptor Agonism

Enadoline exerts its effects by acting as a potent and selective agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) widely distributed throughout the central and peripheral nervous systems. Its high binding affinity for the KOR is a key feature of its pharmacological profile.

1.1 Receptor Binding Profile

Enadoline's primary molecular target is the KOR. Quantitative analysis via radioligand binding assays confirms its high affinity for this receptor.

| Table 1: Enadoline Receptor Binding Affinity | |

| Parameter | Value |

| Receptor Target | Kappa-Opioid Receptor (KOR) |

| Binding Affinity (Ki) | 1.25 nM[1][2] |

| Selectivity | Highly selective for the KOR over mu- and delta-opioid receptors. |

1.2 Intracellular Signaling Pathways

Upon binding, Enadoline induces a conformational change in the KOR, triggering two primary intracellular signaling cascades: the canonical G-protein-dependent pathway and a non-canonical β-arrestin-dependent pathway. These distinct pathways are believed to mediate the therapeutic (e.g., analgesia) and adverse (e.g., dysphoria) effects of KOR agonists, respectively.

1.2.1 G-Protein-Dependent Signaling

The KOR is canonically coupled to inhibitory G-proteins (Gαi/o). Enadoline's activation of this pathway is thought to underlie its analgesic effects.

-

G-Protein Activation: The agonist-bound KOR facilitates the exchange of GDP for GTP on the Gαi/o subunit, causing the dissociation of the Gα-GTP and Gβγ subunits.

-

Downstream Effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gα-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release.

-

1.2.2 β-Arrestin-Dependent Signaling

The adverse psychotomimetic and dysphoric effects associated with Enadoline and other KOR agonists are linked to a G-protein-independent pathway involving β-arrestin.

-

Receptor Phosphorylation: Sustained agonist binding leads to the phosphorylation of the KOR's intracellular tail by G-protein-coupled receptor kinases (GRKs), such as GRK3.

-

β-Arrestin Recruitment: Phosphorylation creates a binding site for β-arrestin 2, which binds to the receptor.

-

MAPK Activation: The receptor-arrestin complex acts as a scaffold to activate downstream signaling cascades, notably the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which mediates dysphoria and aversion.

Visualization of KOR Signaling

References

The Role of Enadoline in Elucidating Kappa-Opioid Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in modulating a wide array of physiological and pathological processes, including pain perception, mood, addiction, and neuroendocrine function. Understanding the intricate mechanisms of KOR signaling is paramount for the development of novel therapeutics targeting this receptor system. Enadoline, a potent and highly selective KOR agonist, has emerged as an invaluable pharmacological tool for dissecting the complexities of KOR function. This technical guide provides an in-depth overview of the application of Enadoline in studying KOR, with a focus on its pharmacological properties, experimental methodologies, and the interpretation of key findings.

Enadoline: A Selective Kappa-Opioid Receptor Agonist

Enadoline is a non-morphinan benzofuran (B130515) derivative that exhibits high binding affinity and functional selectivity for the KOR over other opioid receptor subtypes, namely the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). This selectivity makes it an ideal probe for isolating and studying KOR-mediated effects, minimizing the confounding influences of MOR and DOR activation.

Quantitative Data: Binding Affinity and Functional Potency

The pharmacological profile of Enadoline is characterized by its high affinity for the KOR and its potent agonistic activity. The following tables summarize the key quantitative parameters that define Enadoline's interaction with opioid receptors.

Table 1: Binding Affinity (Ki) of Enadoline at Opioid Receptors

| Receptor | Ki (nM) |

| Kappa (κ) | 0.23 |

| Mu (μ) | 480 |

| Delta (δ) | 1800 |

Data represents the inhibitory constant (Ki), with lower values indicating higher binding affinity.

Table 2: Functional Activity of Enadoline at the Kappa-Opioid Receptor

| Assay | Parameter | Value |

| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 4.0 |

| Eₘₐₓ (%) | 44.8 ± 1.2 | |

| cAMP Inhibition | IC₅₀ (nM) | ~1-10 |

| Iₘₐₓ (%) | ~90-100 |

EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) values indicate the potency of the agonist. Eₘₐₓ (maximum effect) and Iₘₐₓ (maximum inhibition) represent the efficacy of the agonist relative to a standard full agonist.[1]

Mechanism of Action: KOR Signaling Pathways

Activation of the KOR by Enadoline initiates a cascade of intracellular signaling events. As a GPCR, the KOR primarily couples to inhibitory G proteins of the Gi/o family. This leads to the canonical G protein-dependent signaling pathway. Additionally, KOR activation can also trigger a G protein-independent pathway involving β-arrestin.

G Protein-Dependent Signaling

Upon Enadoline binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs).

β-Arrestin-Mediated Signaling

Following agonist binding and G protein activation, the KOR can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the receptor. β-arrestin binding uncouples the receptor from G proteins, leading to desensitization of the G protein signal. Furthermore, β-arrestin can act as a scaffold protein, initiating a distinct wave of signaling by activating downstream kinases such as mitogen-activated protein kinases (MAPKs), including ERK1/2.

Experimental Protocols for Studying KOR Function with Enadoline

A variety of in vitro and in vivo experimental protocols are employed to characterize the effects of Enadoline on KOR function. These assays allow for the precise measurement of binding affinity, functional potency and efficacy, and behavioral outcomes associated with KOR activation.

In Vitro Assays

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Enadoline for the KOR. It involves a competition between a radiolabeled KOR ligand (e.g., [³H]U-69,593) and unlabeled Enadoline for binding to membranes prepared from cells or tissues expressing the KOR.

-

Materials:

-

Cell membranes expressing KOR

-

Radioligand (e.g., [³H]U-69,593)

-

Enadoline (unlabeled)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

-

-

Protocol:

-

Prepare serial dilutions of Enadoline.

-

In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of Enadoline.

-

Incubate at room temperature to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of Enadoline that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the KOR upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

-

Materials:

-

Cell membranes expressing KOR

-

[³⁵S]GTPγS

-

GDP

-

Enadoline

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

-

-

Protocol:

-

Prepare serial dilutions of Enadoline.

-

In a 96-well plate, add cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of Enadoline.

-

Incubate at 30°C to allow for G protein activation and [³⁵S]GTPγS binding.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters.

-

Plot the amount of [³⁵S]GTPγS bound as a function of Enadoline concentration to determine the EC₅₀ and Eₘₐₓ.

-

3. cAMP Inhibition Assay

This assay measures the ability of Enadoline to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.

-

Materials:

-

Cells expressing KOR

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Enadoline

-

cAMP assay kit (e.g., HTRF, ELISA)

-

-

Protocol:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with varying concentrations of Enadoline.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels as a function of Enadoline concentration to determine the IC₅₀ and Iₘₐₓ.

-

In Vivo Assays

1. Analgesia Assays

These assays are used to evaluate the pain-relieving effects of Enadoline in animal models. Common models include the hot plate test and the tail-flick test, which measure the latency of a withdrawal response to a thermal stimulus.

-

Hot Plate Test Protocol:

-

Habituate the animal (e.g., mouse or rat) to the testing room and apparatus.

-

Determine the baseline latency for the animal to lick its hind paw or jump when placed on a heated surface (e.g., 55°C).

-

Administer Enadoline or vehicle.

-

At various time points after administration, place the animal on the hot plate and record the response latency.

-

An increase in response latency indicates an analgesic effect.

-

-

Tail-Flick Test Protocol:

-

Gently restrain the animal.

-

Apply a focused beam of heat to the animal's tail.

-

Measure the baseline latency for the animal to flick its tail away from the heat source.

-

Administer Enadoline or vehicle.

-

At various time points after administration, re-measure the tail-flick latency.

-

An increase in latency indicates analgesia.

-

2. Conditioned Place Preference/Aversion (CPP/CPA) Assay

This assay is used to assess the rewarding or aversive properties of Enadoline. Animals are conditioned to associate a specific environment with the drug's effects.

-

Protocol:

-

Pre-conditioning Phase: Allow the animal to freely explore a two-compartment apparatus to determine any initial preference for one compartment.

-

Conditioning Phase: On alternating days, confine the animal to one compartment after administering Enadoline and to the other compartment after administering vehicle.

-

Test Phase: Place the animal in the apparatus with free access to both compartments and measure the time spent in each.

-

An increased time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a decreased time indicates a conditioned place aversion (aversion).

-

Conclusion

Enadoline's high selectivity and potency for the kappa-opioid receptor make it an indispensable tool for researchers in both academic and industrial settings. By utilizing the experimental protocols outlined in this guide, scientists can effectively probe the intricate functions of the KOR, from its molecular signaling cascades to its role in complex behaviors. The data generated from studies employing Enadoline will continue to advance our understanding of the KOR system and facilitate the development of novel therapeutics with improved efficacy and safety profiles for a range of disorders, including pain, depression, and addiction. The careful application of these methodologies, coupled with a thorough understanding of the underlying pharmacology, will undoubtedly lead to further breakthroughs in the field of opioid research.

References

Enadoline: A Preclinical Exploration of its Neuroprotective Potential in Comatose Head Injury and Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Enadoline, a potent and highly selective kappa-opioid receptor (KOR) agonist, has demonstrated significant neuroprotective effects in preclinical models of acute brain injury, including focal cerebral ischemia (stroke) and traumatic brain injury (TBI). While its clinical development as an analgesic was halted due to dose-limiting psychotomimetic effects such as dissociation and hallucinations, its potential utility in treating comatose patients, where such side effects are of lesser concern, warrants a thorough re-examination. This technical guide provides a comprehensive overview of the preclinical evidence for enadoline's neuroprotective efficacy, detailing its mechanism of action, experimental protocols from key studies, and quantitative data on its effects. Furthermore, it visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction: The Rationale for KOR Agonism in Acute Brain Injury

Acute brain injuries, such as ischemic stroke and traumatic brain injury, trigger a complex cascade of secondary injury mechanisms, including excitotoxicity, neuroinflammation, oxidative stress, and apoptosis, which lead to progressive neuronal death and long-term neurological deficits. The kappa-opioid receptor (KOR) system has emerged as a promising therapeutic target for mitigating these secondary injury processes. Activation of KORs has been shown to exert neuroprotective effects through various mechanisms, including the modulation of neurotransmitter release, reduction of intracellular calcium influx, and attenuation of inflammatory responses. Enadoline (also known as CI-977), as a potent and selective KOR agonist, represents a key investigational compound in this area.

Mechanism of Action: Kappa-Opioid Receptor-Mediated Neuroprotection

Enadoline exerts its effects by binding to and activating KORs, which are G-protein coupled receptors (GPCRs) of the Gi/o family. The activation of these receptors initiates a cascade of intracellular signaling events that are believed to contribute to its neuroprotective properties.

Key Signaling Pathways

The neuroprotective effects of KOR agonism are thought to be mediated by a combination of signaling pathways that collectively reduce neuronal excitability, inflammation, and apoptosis.

-

Inhibition of Voltage-Gated Calcium Channels: KOR activation leads to the inhibition of N-type and P/Q-type voltage-gated calcium channels (VGCCs). This reduction in calcium influx into presynaptic terminals is crucial as excessive intracellular calcium is a key trigger for excitotoxic neuronal death.

-

Modulation of Glutamate Release: By inhibiting presynaptic VGCCs, KOR activation can decrease the release of the excitatory neurotransmitter glutamate, a primary mediator of excitotoxicity in acute brain injury.

-

Activation of Pro-Survival Kinases: Evidence suggests that KOR agonists can activate pro-survival signaling pathways, including the JAK2/STAT3 and PI3K/Akt pathways. These pathways are known to promote cell survival and inhibit apoptosis.

-

Attenuation of Nitric Oxide (NO) Production: Some studies indicate that the neuroprotective effects of KOR agonists are linked to the attenuation of neuronal nitric oxide synthase (nNOS) activity, thereby reducing the production of the free radical nitric oxide, which contributes to oxidative stress and neuronal damage.

-

Anti-inflammatory Effects: KOR activation may also have anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.

The following diagram illustrates the proposed signaling pathways involved in KOR-mediated neuroprotection.

Preclinical Evidence in Focal Cerebral Ischemia (Stroke)

Multiple preclinical studies have investigated the neuroprotective effects of enadoline in rodent models of focal cerebral ischemia, most commonly the middle cerebral artery occlusion (MCAO) model.

Key Experimental Protocols

The following provides a detailed summary of the methodologies employed in a pivotal study by Hayward et al. (1993) investigating enadoline in rat models of focal cerebral ischemia.

Experimental Workflow: Enadoline in Rat MCAO Model

Detailed Methodology:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Ischemia Model: Permanent focal cerebral ischemia was induced by occlusion of the left middle cerebral artery (MCA).

-

Drug Administration:

-

Recovery Model (24h): Enadoline was administered as a subcutaneous (s.c.) bolus 30 minutes prior to MCAO, followed by a continuous s.c. infusion.[1] Doses investigated were 0.1, 0.3, and 1.0 mg/kg for the bolus, and 0.017, 0.05, and 0.17 mg/kg/h for the infusion, respectively.[1]

-

Non-Recovery Model (4h): A single s.c. dose of enadoline (0.1, 0.3, or 1.0 mg/kg) was administered 30 minutes before MCAO.[1]

-

-

Outcome Measures:

-

Infarct Volume: Brains were sectioned and stained to delineate the ischemic lesion. The volume of the infarct was then calculated.

-

Brain Swelling: The degree of cerebral edema was assessed.

-

Physiological Monitoring: In the non-recovery model, blood pressure, blood gases, glucose, and pH were monitored.[1]

-

Quantitative Data on Neuroprotective Efficacy

The administration of enadoline resulted in a dose-dependent reduction in both infarct volume and brain swelling in the rat MCAO model.

Table 1: Effect of Enadoline on Infarct Volume and Brain Swelling in a 24-Hour Recovery Rat MCAO Model

| Treatment Group (Bolus + Infusion) | n | Infarct Volume Reduction (%) vs. Control | Brain Swelling Reduction (%) vs. Control |

| Vehicle Control | 17 | - | - |

| Enadoline (0.1 mg/kg + 0.017 mg/kg/h) | 8 | Not Statistically Significant | Not Statistically Significant |

| Enadoline (0.3 mg/kg + 0.05 mg/kg/h) | 12 | 25.4% | 31.2% |

| Enadoline (1.0 mg/kg + 0.17 mg/kg/h) | 13 | 37.4% | 47.8% |

Data adapted from Hayward et al., 1993.[1]

Table 2: Effect of Enadoline on Cortical Damage in a 4-Hour Non-Recovery Rat MCAO Model

| Treatment Group (Single s.c. Dose) | n | Cortical Damage Amelioration |

| Vehicle Control | 8 | - |

| Enadoline (0.1 mg/kg) | 8 | Dose-dependent |

| Enadoline (0.3 mg/kg) | 8 | Dose-dependent |

| Enadoline (1.0 mg/kg) | 8 | Dose-dependent |

Data adapted from Hayward et al., 1993. The study reported a dose-dependent amelioration of cortical damage without providing specific percentage reductions in the abstract.[1]

Importantly, the neuroprotective effects of enadoline were observed without significant alterations in key physiological parameters, suggesting a direct neuroprotective mechanism rather than an indirect effect of altered hemodynamics.[1]

Preclinical Evidence in Traumatic Brain Injury (TBI)

While specific studies on enadoline in TBI models are less prevalent, research on other selective KOR agonists, such as U-50488H, provides a strong rationale for their potential in this indication.

Key Experimental Protocols in TBI Models

The following outlines a typical experimental protocol for investigating a KOR agonist in a mouse model of concussive head injury.

Experimental Workflow: KOR Agonist in Mouse TBI Model

Detailed Methodology (based on studies with U-50488H):

-

Animal Model: Male CF-1 mice.

-

Injury Model: A moderately severe concussive head injury was induced.

-

Drug Administration: The selective KOR agonist U-50488H was administered intravenously (i.v.) within 3-5 minutes following the injury at doses of 1, 3, or 10 mg/kg.

-

Outcome Measures:

-

Neurological Status: Assessed at 1 hour post-injury using a grip test.

-

Cerebral Blood Flow (CBF): Measured to determine the effect on post-traumatic cerebral perfusion.

-

Quantitative Data on Neuroprotective Efficacy in TBI

Treatment with the KOR agonist U-50488H demonstrated a dose-related improvement in early neurological recovery and partially reversed the reduction in cerebral blood flow following concussive head injury in mice.

Table 3: Effect of KOR Agonist U-50488H on Neurological Recovery and Cerebral Blood Flow in a Mouse TBI Model

| Treatment Group (i.v. Dose) | Outcome Measure | Result |

| Saline Control | Neurological Status (1h) | Baseline deficit |

| U-50488H (1 mg/kg) | Neurological Status (1h) | Dose-related improvement |

| U-50488H (3 mg/kg) | Neurological Status (1h) | Significant improvement |

| U-50488H (10 mg/kg) | Neurological Status (1h) | Significant improvement |

| Saline Control | Cerebral Blood Flow | Markedly reduced |

| U-50488H (10 and 20 mg/kg) | Cerebral Blood Flow | Partially reversed reduction |

Data adapted from Hall et al., 1987.

Clinical Perspective and Future Directions

To date, there have been no published clinical trials of enadoline for the treatment of comatose head injury or stroke. Human studies with enadoline have primarily focused on its analgesic properties and have been hampered by its psychotomimetic side effects, which include visual distortions and feelings of dissociation.[2] These adverse effects are a significant barrier to its use in conscious patients.

However, in the context of comatose patients with severe TBI or stroke, the risk-benefit profile of enadoline may be substantially different. The primary goal in this patient population is the preservation of brain tissue and improvement of long-term neurological outcomes. The psychotomimetic effects of a KOR agonist would be immaterial in a patient who is already unconscious.

The robust preclinical data demonstrating the neuroprotective efficacy of enadoline and other KOR agonists provide a strong rationale for further investigation in this specific clinical setting. Future research should focus on:

-

Confirmatory preclinical studies: Additional studies in large animal models of TBI and stroke would be beneficial to further validate the neuroprotective effects and establish optimal dosing and treatment windows.

-

Biomarker development: Identifying biomarkers that can predict which patients are most likely to respond to KOR agonist therapy would be crucial for designing successful clinical trials.

-

Phase I/II clinical trials in comatose patients: Carefully designed clinical trials are needed to evaluate the safety and efficacy of enadoline or other KOR agonists in patients with severe TBI or stroke who are in a comatose state.

Conclusion

Enadoline, a potent and selective kappa-opioid receptor agonist, has demonstrated significant and dose-dependent neuroprotective effects in preclinical models of focal cerebral ischemia and has a strong mechanistic rationale for potential efficacy in traumatic brain injury. While its psychotomimetic side effects have limited its clinical development for other indications, these effects are not a primary concern in comatose patients. The compelling preclinical evidence warrants a renewed focus on the potential of enadoline as a neuroprotective agent for this critically ill patient population, for whom effective therapeutic options are urgently needed. Further translational research and carefully designed clinical trials are essential to determine if the promise of KOR agonism can be translated into improved outcomes for patients with severe acute brain injuries.

References

Early Clinical Trials of Enadoline: A Technical Overview of a Selective Kappa-Opioid Agonist and Its Discontinuation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enadoline (CI-977) is a potent and highly selective kappa-opioid receptor (KOR) agonist that was investigated in the early 1990s for its potential as a novel analgesic. As a selective KOR agonist, it was hypothesized that Enadoline could provide effective pain relief without the typical side effects associated with mu-opioid receptor agonists, such as respiratory depression and abuse potential. However, early clinical trials revealed dose-limiting neuropsychiatric adverse effects that ultimately led to the discontinuation of its development. This technical guide provides an in-depth overview of the early clinical trials of Enadoline, detailing its mechanism of action, experimental protocols, and the key findings that led to its cessation for analgesic indications.

Mechanism of Action: The Kappa-Opioid Receptor Signaling Pathway

Enadoline exerts its pharmacological effects by selectively binding to and activating the kappa-opioid receptor, a G-protein coupled receptor (GPCR). The activation of KORs initiates a cascade of intracellular signaling events primarily through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade also involves the modulation of ion channels, specifically the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The collective effect of these actions is a reduction in neuronal excitability and neurotransmitter release, which is the basis for its analgesic effects.

However, KOR activation is also associated with a distinct set of signaling pathways that mediate its undesirable side effects. The dysphoric and psychotomimetic effects of KOR agonists are thought to be mediated through β-arrestin-2 dependent signaling pathways, which can activate p38 mitogen-activated protein kinase (MAPK).[1] This pathway is distinct from the G-protein signaling that mediates analgesia. Furthermore, activation of KORs in the central nervous system can modulate the release of various neurotransmitters, including dopamine (B1211576) and serotonin, contributing to the complex psychotomimetic effects observed in clinical trials.[2]

The diuretic effect of Enadoline is primarily mediated by the inhibition of vasopressin (antidiuretic hormone or ADH) release from the posterior pituitary gland.[3][4][5] This central action leads to decreased water reabsorption in the kidneys, resulting in increased urine output.

Signaling Pathway Diagrams

Early Clinical Trials of Enadoline

Enadoline was evaluated in several early-phase clinical trials to assess its safety, tolerability, and efficacy for various indications, primarily as an analgesic.

Analgesic Efficacy in Dental Pain

A double-blind, randomized, placebo-controlled trial was conducted to evaluate the analgesic efficacy of Enadoline in patients experiencing pain after the surgical extraction of impacted third molars.[6]

Experimental Protocol:

-

Study Design: Double-blind, randomized, parallel-group, single-dose study.

-

Patient Population: Healthy adult patients scheduled for the surgical removal of one or more impacted third molars.

-

Inclusion Criteria: Patients experiencing at least a moderate level of pain following surgery.

-

Exclusion Criteria: History of opioid or other analgesic hypersensitivity, significant medical conditions, or concurrent use of medications that could interfere with pain assessment.

-

Interventions:

-

Enadoline (various doses)

-

Acetaminophen with codeine (positive control)

-

Placebo

-

-

Primary Endpoint: Pain relief and pain intensity difference over a specified time period, typically assessed using a visual analog scale (VAS) or a categorical pain relief scale.

-

Secondary Endpoints: Time to onset of analgesia, duration of analgesia, and the incidence of adverse events.

Results: The initial study and a subsequent trial with higher doses of Enadoline failed to demonstrate a significant analgesic effect compared to placebo.[6] In contrast, the acetaminophen-codeine combination was significantly more effective than both Enadoline and placebo.[6] Despite the lack of efficacy, Enadoline was reported to be safe and well-tolerated at the doses tested in this study.[6]

| Treatment Group | N | Pain Relief (vs. Placebo) | Key Adverse Events |

| Enadoline (low dose) | N/A | Not statistically significant | N/A |

| Enadoline (high dose) | N/A | Not statistically significant | N/A |

| Acetaminophen/Codeine | N/A | Statistically significant | N/A |

| Placebo | N/A | - | N/A |

| N/A: Specific quantitative data not available in the reviewed abstract. |

Analgesic Efficacy in Postsurgical Pain

Another clinical trial investigated the analgesic efficacy of Enadoline in patients with moderate to severe pain following major abdominal or gynecological surgery.[5][7]

Experimental Protocol:

-

Study Design: Double-blind, randomized, placebo- and active-controlled, single-dose study.

-

Patient Population: Adult female patients who had undergone major abdominal or gynecological surgery.

-

Inclusion Criteria: Patients reporting moderate to severe postoperative pain.

-

Exclusion Criteria: Known hypersensitivity to opioids, history of substance abuse, or significant renal or hepatic impairment.

-

Interventions:

-

Enadoline (2, 5, 15, and 25 µg)

-

Morphine (10 mg i.m.) (active control)

-

Acetaminophen with codeine (in the initial study)

-

Placebo

-

-

Primary Endpoint: Total pain relief over a 6-hour period (TOPAR6), assessed using patient-reported pain scales.

-

Secondary Endpoints: Pain intensity difference (PID), time to meaningful pain relief, and the incidence and severity of adverse events.

Results: An initial study with lower doses of Enadoline (2, 5, and 15 µg) and an acetaminophen-codeine combination failed to show efficacy.[5][7] A second study using higher doses of Enadoline (15 and 25 µg) and morphine as the active control demonstrated that Enadoline at a dose of 25 µg produced pain relief similar to 10 mg of morphine, although for a shorter duration.[5][7] However, this dose was associated with dose-limiting neuropsychiatric adverse events, which led to the early termination of the study.[5][7]

| Treatment Group | N | Mean TOPAR6 (vs. Placebo) | Notable Adverse Events |

| Enadoline (25 µg) | N/A | Similar to Morphine | Neuropsychiatric effects |

| Morphine (10 mg) | N/A | Statistically significant | N/A |

| Placebo | N/A | - | N/A |

| N/A: Specific quantitative data not available in the reviewed abstract. |

Evaluation in Cocaine Dependence

Enadoline was also investigated for its potential to treat cocaine dependence, based on preclinical data suggesting that KOR agonists could attenuate the reinforcing effects of cocaine.[8][9]

Experimental Protocol:

-

Study Design: An 8-week, inpatient, double-blind, placebo-controlled, crossover study.[8]

-

Participants: Eight adult volunteers with a history of cocaine dependence.[8]

-

Interventions:

-

Enadoline (20, 40, and 80 µg/70 kg, i.m.)

-

Butorphanol (B1668111) (a mixed mu/kappa agonist)

-

Placebo

-

Cocaine (intravenous)

-

-

Primary Endpoints: Subjective effects of cocaine (e.g., "high," "good drug effect") and cocaine self-administration behavior.

-

Secondary Endpoints: Physiological measures (heart rate, blood pressure) and safety.

Results: Enadoline, at the highest dose of 80 µg/70 kg, significantly reduced some of the positive subjective effects of cocaine.[8] However, neither Enadoline nor butorphanol altered cocaine self-administration.[8] The combination of Enadoline and cocaine was found to be safe and well-tolerated from a physiological standpoint.[8]

| Pretreatment | N | Effect on Cocaine "High" | Effect on Cocaine Self-Administration |

| Enadoline (80 µg/70 kg) | 8 | Significant reduction | No significant change |

| Butorphanol | 8 | No significant change | No significant change |

| Placebo | 8 | - | - |

Reasons for Discontinuation

The primary reason for the discontinuation of the clinical development of Enadoline as an analgesic was the unacceptable profile of dose-limiting neuropsychiatric adverse events.[5][7][10] These adverse effects are characteristic of KOR agonists and include:

-

Dysphoria: A state of generalized unhappiness, restlessness, and dissatisfaction.

-

Psychotomimetic effects: Effects that mimic the symptoms of psychosis, such as:

-

Visual and auditory distortions

-

Feelings of depersonalization and derealization

-

Disordered thought

-

-

Sedation and Confusion [10]

The study in postsurgical pain was terminated early due to these dose-limiting neuropsychiatric adverse events.[5][7] While Enadoline showed some analgesic efficacy at higher doses, the concurrent emergence of these severe side effects rendered it unsuitable for widespread clinical use as a pain reliever.

Conclusion

The early clinical trials of Enadoline provided valuable insights into the therapeutic potential and the significant challenges associated with the development of selective kappa-opioid receptor agonists. While the analgesic effects of KOR activation were demonstrated, the inseparable nature of these effects from dose-limiting dysphoria and psychotomimetic side effects proved to be an insurmountable hurdle for Enadoline's development as an analgesic. The experience with Enadoline has guided subsequent research in this area, with a focus on developing peripherally restricted KOR agonists or biased agonists that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, in an attempt to separate the desired analgesic effects from the undesirable central nervous system side effects. The story of Enadoline serves as a critical case study for drug development professionals on the importance of understanding the full spectrum of a drug's mechanism of action and its clinical implications.

References

- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. Kappa Receptors – Opioid Peptides [sites.tufts.edu]

- 3. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kappa Opioid Agonist-Induced Diuresis: Characteristics, Mechanisms, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diuresis and suppression of vasopressin by kappa opioids: comparison with mu and delta opioids and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Genetics of Kappa Opioids in Pain and Itch Sensations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analgesic efficacy of enadoline versus placebo or morphine in postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enadoline and butorphanol: evaluation of kappa-agonists on cocaine pharmacodynamics and cocaine self-administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Enadoline and Butorphanol: Evaluation of κ-Agonists on Cocaine Pharmacodynamics and Cocaine Self-Administration in Humans | Semantic Scholar [semanticscholar.org]

- 10. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Psychotomimetic Effects of Enadoline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the psychotomimetic effects of Enadoline observed in human clinical studies. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer a comprehensive overview of Enadoline's impact on human psychological states, details the experimental protocols used in its evaluation, and visualizes key biological and procedural pathways.

Executive Summary

Enadoline is a potent and selective agonist of the kappa-opioid receptor (KOR). While investigated for its analgesic properties, its clinical development was impeded by the manifestation of significant psychotomimetic and dysphoric side effects. This guide centers on the primary human study that systematically characterized these effects, providing a detailed examination of the dose-dependent nature of Enadoline's psychological adverse events. Understanding these effects is critical for the future development of KOR agonists, aiming to separate therapeutic benefits from undesirable central nervous system (CNS) outcomes.

Introduction to Enadoline and the Kappa-Opioid System

The kappa-opioid system is a key modulator of pain, mood, and addiction. Its endogenous ligands are dynorphins, which, upon binding to KORs, initiate a cascade of intracellular signaling. While KOR agonists have shown promise as non-addictive analgesics, their clinical utility has been consistently hampered by a distinct profile of adverse effects, including dysphoria, sedation, and psychosis-like symptoms.[1][2]

Enadoline, as a highly selective KOR agonist, serves as a critical tool for understanding the function of kappa receptors in humans.[3][4] The study of its effects provides valuable insights into the physiological and psychological consequences of potent KOR activation.

Human Studies on Enadoline's Psychotomimetic Effects

The most definitive human study on the psychotomimetic effects of Enadoline was conducted by Walsh et al. (2001).[3][4] This research provides the foundational data for our current understanding of Enadoline's psychological impact in a clinical setting.

Experimental Protocol: Walsh et al. (2001)

The study was a double-blind, placebo-controlled, randomized crossover comparison of Enadoline with the mu-opioid agonist hydromorphone and the mixed mu/kappa agonist butorphanol (B1668111).[3][4]

-

Participants: The study enrolled a small cohort of volunteers with histories of polysubstance abuse.[3][4] A pilot phase with three participants was used to establish doses of comparable activity, followed by the main phase with six participants.[3][4]

-

Drug Administration: Enadoline was administered intramuscularly at doses of 20, 40, 80, and 160 µg/70 kg.[3][4] A minimum of 72 hours separated the administration of different test substances to allow for washout.[3][4]

-

Assessments: A battery of physiological and subject- and observer-rated measures were collected at baseline (30 minutes pre-dose) and for four hours post-administration.[3][4] While the full list of specific scales used is not detailed in the available abstracts, these measures were designed to capture a range of pharmacodynamic effects, including psychotomimetic symptoms.

Data on Psychotomimetic Effects

The administration of Enadoline resulted in a dose-dependent increase in various psychotomimetic and subjective effects. The following table summarizes the key findings from the Walsh et al. (2001) study. Due to the unavailability of the full-text publication, specific quantitative scores from psychometric scales are not available; the data is presented based on the qualitative descriptions and significant findings reported in the study's abstract.

| Dose of Enadoline (µg/70 kg) | Number of Subjects (Main Study) | Key Psychotomimetic and Subjective Effects Reported | Tolerability |

| Placebo | 6 | No significant effects reported. | Well tolerated. |

| 20 | 6 | Increased measures of sedation, confusion, and dizziness. | Generally tolerated. |

| 40 | 6 | More pronounced sedation, confusion, and dizziness. | Generally tolerated. |

| 80 | 6 | Significant increases in sedation, confusion, and dizziness; emergence of visual distortions and feelings of depersonalization. | Tolerated with significant side effects. |

| 160 | 3 (Pilot Phase) | Severe and intolerable psychotomimetic effects. | Not tolerated. |

Data synthesized from Walsh et al. (2001)[3][4]

The study explicitly states that the highest dose of 160 µg/70 kg was not tolerated due to the severity of these psychotomimetic effects.[3][4] In contrast, the mu-opioid agonist hydromorphone produced typical effects such as euphoria and respiratory depression, with butorphanol's effects being more aligned with hydromorphone than Enadoline.[3][4]

Visualizing Key Pathways

To better understand the context of Enadoline's effects, the following diagrams illustrate the relevant biological signaling pathway and the experimental workflow of the key human study.

Discussion and Implications for Drug Development

The findings from the key human study on Enadoline underscore the significant challenge in developing clinically viable KOR agonists. The dose-dependent emergence of psychotomimetic effects, including perceptual distortions and depersonalization, at doses relevant for potential therapeutic activity, highlights the narrow therapeutic window for this class of compounds.[3][4]

The signaling pathway diagram (Figure 1) illustrates a prevailing hypothesis in the field: the G-protein signaling pathway downstream of KOR activation is thought to be primarily responsible for the desired analgesic effects, while the β-arrestin pathway is implicated in the adverse effects, such as dysphoria and psychotomimesis.[5][6][7][8][9] This suggests that future drug development efforts could focus on creating "biased agonists" that preferentially activate the G-protein pathway over β-arrestin recruitment. Such a strategy may allow for the separation of therapeutic effects from the dose-limiting psychotomimetic and dysphoric side effects observed with unbiased agonists like Enadoline.

The experimental workflow (Figure 2) provides a template for the rigorous clinical evaluation of novel KOR agonists. Future studies will need to incorporate sensitive and specific psychometric scales to quantitatively assess psychotomimetic and dissociative states.

Conclusion

Enadoline has served as an invaluable pharmacological tool, providing clear evidence of the psychotomimetic potential of selective KOR agonism in humans. The dose-dependent induction of sedation, confusion, visual distortions, and depersonalization presents a significant hurdle for the clinical application of such compounds. For researchers and drug developers, the experience with Enadoline emphasizes the critical need for innovative medicinal chemistry approaches, such as the development of biased agonists, to unlock the therapeutic potential of the kappa-opioid system while mitigating its undesirable psychological effects. Further research into the precise molecular mechanisms underlying KOR-mediated psychotomimesis is essential for the design of safer and more effective KOR-targeted therapeutics.

References

- 1. Evaluation of the Mu and Kappa Opioid Actions of Butorphanol in Humans Through Differential Naltrexone Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-safe-anaesthesia.org [e-safe-anaesthesia.org]

- 3. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. mdpi.com [mdpi.com]

- 6. Agonist-dependent desensitization of the kappa opioid receptor by G protein receptor kinase and beta-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 9. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Enadoline and Cocaine Dependence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine dependence remains a significant global health issue with limited effective pharmacological treatments.[1] The reinforcing effects of cocaine are primarily mediated by its blockade of the dopamine (B1211576) transporter, leading to increased dopamine levels in the brain's reward circuitry.[2][3] This has led researchers to explore neurotransmitter systems that can modulate dopamine activity. One such system is the endogenous kappa-opioid receptor (KOR) system. The KOR system and its endogenous ligand, dynorphin, are implicated in stress, dysphoria, and the "anti-reward" system of the brain, making it a compelling target for addiction research.[4][5]

Enadoline is a potent and selective KOR agonist that has been a critical tool in foundational research to understand the role of the KOR system in cocaine dependence.[6][7] Preclinical studies have suggested that KOR agonists can attenuate the neurochemical and behavioral effects of cocaine.[6] This guide provides an in-depth technical overview of the core research on Enadoline, focusing on its mechanism of action, quantitative findings from preclinical and clinical studies, detailed experimental protocols, and the key signaling pathways involved.

Mechanism of Action: The Kappa-Opioid Receptor System

The KOR is a G protein-coupled receptor (GPCR) that is widely distributed in the central nervous system.[8][9] Its activation by agonists like Enadoline initiates a cascade of intracellular signaling events.

-

G-Protein Coupling: Upon agonist binding, the KOR couples to inhibitory G-proteins (Gi/o).[8][9] This leads to the dissociation of the Gα and Gβγ subunits.

-

Downstream Signaling: The activated G-protein subunits modulate several downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, specifically activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels.[9][10] This generally leads to neuronal hyperpolarization and reduced neurotransmitter release.

-

MAPK Pathway Activation: KOR activation also triggers the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, p38, and JNK.[10] The p38 MAPK pathway, in particular, has been linked to the aversive and dysphoric effects of KOR agonists.[8]

-

The primary mechanism by which Enadoline is thought to counteract the effects of cocaine involves its modulation of the dopamine system. Cocaine blocks the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft and leading to an accumulation of dopamine, which is responsible for its euphoric and reinforcing effects.[11][12] KORs are located on the terminals of dopamine neurons, and their activation by Enadoline inhibits dopamine release.[13][14] This reduction in dopamine release is hypothesized to counteract the dopamine surge induced by cocaine, thereby reducing its rewarding effects.

Quantitative Data Summary